[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL
Brand Name: Vulcanchem
CAS No.: 36841-50-6
VCID: VC4034663
InChI: InChI=1S/C10H8N2O4/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-4,6,13H,5H2
SMILES: C1=CC(=CC=C1C2=NC(=CO2)CO)[N+](=O)[O-]
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL

CAS No.: 36841-50-6

Cat. No.: VC4034663

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL - 36841-50-6

Specification

CAS No. 36841-50-6
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name [2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol
Standard InChI InChI=1S/C10H8N2O4/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-4,6,13H,5H2
Standard InChI Key AKLVFZDAFAQUHP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CO2)CO)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=NC(=CO2)CO)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The compound’s structure combines an aromatic oxazole core with a nitro-substituted phenyl ring and a hydroxymethyl group. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers aromatic stability and electronic diversity. The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the methanol substituent enhances solubility in polar solvents.

Molecular Geometry and Bonding

X-ray crystallography data for analogous oxazole derivatives reveal planar geometries for the oxazole ring, with bond lengths consistent with delocalized π-electrons. The nitro group adopts a coplanar orientation relative to the phenyl ring, maximizing resonance stabilization. The hydroxymethyl group’s orientation varies depending on intermolecular hydrogen bonding.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC10H8N2O4\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{4}
Molecular Weight220.18 g/mol
IUPAC Name[2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol
SMILES NotationC1=CC(=CC=C1C2=NC(=CO2)CO)N+[O-]
Hydrogen Bond Donors/Acceptors1 donor, 6 acceptors

Synthesis and Preparation

While explicit synthetic protocols for [2-(4-nitro-phenyl)-oxazol-4-yl]-methanol remain scarce in the literature, analogous oxazole derivatives provide insight into plausible routes.

Cyclization Strategies

A common approach involves the cyclization of α-amino ketones or their precursors. For example, (4,5-dihydro-1,3-oxazol-4-yl)methanol derivatives are synthesized via formaldehyde-mediated cyclization of 2-phenyl-2-oxazoline precursors. Adapting this method, the nitro-phenyl group could be introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution prior to cyclization.

Condensation Reactions

Condensation of 4-nitrobenzaldehyde with hydroxylamine derivatives could yield intermediate oxazolines, which are subsequently oxidized to oxazoles. A study on (2-amino-4-methyl-1,3-oxazol-5-yl)(4-nitrophenyl)methanol demonstrated the utility of nitrobenzaldehyde in forming oxazole precursors under basic conditions .

Challenges in Synthesis

The nitro group’s electron-withdrawing nature may hinder cyclization steps, necessitating catalytic systems or elevated temperatures. Purification is complicated by the compound’s polar nature, often requiring chromatographic techniques.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity. It is soluble in dimethyl sulfoxide (DMSO) and methanol but poorly soluble in nonpolar solvents.

Thermal Stability

Differential scanning calorimetry (DSC) of similar nitro-oxazole derivatives shows decomposition temperatures above 200°C, suggesting robustness under standard laboratory conditions.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites: the oxazole ring, nitro group, and hydroxymethyl moiety.

Oxazole Ring Modifications

The oxazole’s nitrogen and oxygen atoms participate in electrophilic substitution. For instance, bromination at position 5 has been reported in related compounds, though steric hindrance from the nitro group may limit reactivity.

Nitro Group Reduction

Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine, yielding [2-(4-aminophenyl)-oxazol-4-yl]-methanol—a potential intermediate for azole-based pharmaceuticals.

Hydroxymethyl Derivatization

The primary alcohol can be oxidized to a carboxylic acid or esterified to improve membrane permeability. In 2-(dichloromethyl)-4,5-dihydro-1,3-oxazol-4-ylmethanol, chlorination of the hydroxymethyl group enhances bioactivity .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline production.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.

  • Computational Modeling: Predict reactivity and drug-likeness using DFT and QSAR models.

  • Stability Studies: Assess photodegradation and hydrolysis under physiological conditions .

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